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Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology,

diagnostics, and drug development. Sulfo-Cy5, a bright and photostable cyanine dye, is a

popular choice for labeling biomolecules due to its emission in the far-red spectrum, which

minimizes background fluorescence from biological samples. This document provides detailed

application notes and protocols for the conjugation of Sulfo-Cy5 carboxylic acid

triethylammonium (TEA) salt to amine-modified oligonucleotides.

The protocol outlines a two-step process involving the activation of the Sulfo-Cy5 carboxylic

acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysulfosuccinimide (sulfo-NHS), followed by the conjugation to an amine-modified

oligonucleotide. This method ensures high conjugation efficiency and a stable amide bond

between the dye and the oligonucleotide. Detailed procedures for the purification of the labeled

oligonucleotide and quality control measures are also provided. Furthermore, this guide

includes protocols for the application of Sulfo-Cy5 labeled oligonucleotides in Fluorescence In

Situ Hybridization (FISH) and Förster Resonance Energy Transfer (FRET) assays.
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Sulfo-Cy5 is a water-soluble dye, which is advantageous for labeling reactions in aqueous

buffers without the need for organic solvents. The key spectral and physical properties are

summarized below.

Property Value Reference

Excitation Maximum (λex) ~646 nm --INVALID-LINK--

Emission Maximum (λem) ~662 nm --INVALID-LINK--

Molar Extinction Coefficient (ε) ~271,000 M⁻¹cm⁻¹ --INVALID-LINK--

Quantum Yield (Φ) ~0.28 --INVALID-LINK--

Molecular Weight Varies by salt form -

Solubility High in water and DMSO --INVALID-LINK--

Experimental Protocols
Conjugation of Sulfo-Cy5 Carboxylic Acid to Amine-
Modified Oligonucleotides
This protocol describes the activation of Sulfo-Cy5 carboxylic acid with EDC and sulfo-NHS to

form an amine-reactive sulfo-NHS ester, which then couples to the primary amine on the

modified oligonucleotide.

Materials:

Amine-modified oligonucleotide

Sulfo-Cy5 carboxylic acid TEA salt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Coupling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0
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Nuclease-free water

Anhydrous Dimethylsulfoxide (DMSO)

Protocol:

Step 1: Preparation of Reagents

Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in

nuclease-free water to a final concentration of 1 mM.

Sulfo-Cy5 Carboxylic Acid Stock Solution: Prepare a 10 mM stock solution of Sulfo-Cy5

carboxylic acid in anhydrous DMSO.

EDC and Sulfo-NHS Solutions: Immediately before use, prepare 100 mM stock solutions of

EDC and sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should

be used fresh.

Step 2: Activation of Sulfo-Cy5 Carboxylic Acid

In a microcentrifuge tube, combine the following reagents in order:

10 µL of 10 mM Sulfo-Cy5 carboxylic acid stock solution

20 µL of 100 mM EDC solution

20 µL of 100 mM sulfo-NHS solution

Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected

from light. This step generates the amine-reactive Sulfo-Cy5 sulfo-NHS ester.

Step 3: Conjugation to Amine-Modified Oligonucleotide

To the activated Sulfo-Cy5 mixture, add the following:

10 µL of 1 mM amine-modified oligonucleotide

40 µL of Coupling Buffer (pH 8.5-9.0)
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Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, or

overnight at 4°C, protected from light.

Step 4: Quenching of the Reaction (Optional)

To quench any unreacted sulfo-NHS esters, 10 µL of 1 M Tris-HCl, pH 8.0 can be added and

incubated for 30 minutes at room temperature. This step is generally not necessary if the

product is immediately purified.

Optimization of Molar Ratios:

For optimal conjugation efficiency, the molar ratios of the reactants may need to be adjusted. A

typical starting point is a molar excess of the dye and coupling reagents relative to the

oligonucleotide.

Reactant Molar Ratio (relative to Oligonucleotide)

Sulfo-Cy5 Carboxylic Acid 10 - 20 fold excess

EDC 20 - 40 fold excess

Sulfo-NHS 20 - 40 fold excess

It is recommended to perform a titration of the dye-to-oligonucleotide ratio to achieve the

desired degree of labeling while minimizing the amount of unreacted dye to be removed during

purification.
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Caption: Workflow for Sulfo-Cy5 oligonucleotide conjugation.

Purification of Sulfo-Cy5 Labeled Oligonucleotides
Purification is a critical step to remove unreacted dye, EDC/sulfo-NHS byproducts, and

unlabeled oligonucleotides. The two most common methods are High-Performance Liquid

Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).
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Method Principle Advantages Disadvantages
Recommended
For

Reverse-Phase

HPLC

Separation

based on

hydrophobicity.

The hydrophobic

Cy5 dye

increases the

retention time of

the labeled

oligonucleotide.

High resolution

and purity

(>85%). Efficient

removal of

unlabeled

oligonucleotides

and free dye.

Amenable to

automation and

scaling.

Can be less

effective for long

oligonucleotides

(>50 bases)

where the

hydrophobicity

difference is less

pronounced.

Modified

oligonucleotides,

especially those

with hydrophobic

labels like Cy5.

PAGE

Separation

based on size

and charge.

Excellent for

resolving full-

length

oligonucleotides

from shorter

failure

sequences. High

purity (>95%).

Lower recovery

yields compared

to HPLC. More

labor-intensive.

May not

efficiently

remove free dye

from the labeled

oligonucleotide.

Long

oligonucleotides

(>40-50 bases)

and applications

requiring very

high purity.

Protocol for Reverse-Phase HPLC Purification:

System Preparation: Use a C18 reverse-phase column. The mobile phases typically consist

of Buffer A (e.g., 0.1 M Triethylammonium acetate (TEAA) in water) and Buffer B (e.g., 0.1 M

TEAA in acetonitrile).

Sample Injection: Dilute the conjugation reaction mixture with Buffer A and inject it onto the

column.

Elution: Apply a linear gradient of Buffer B to elute the components. Monitor the elution

profile at 260 nm (for the oligonucleotide) and ~646 nm (for Sulfo-Cy5).
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Fraction Collection: The first major peak absorbing at ~646 nm is typically the free dye. The

later eluting peak that absorbs at both 260 nm and ~646 nm is the desired Sulfo-Cy5 labeled

oligonucleotide. Collect the fractions corresponding to this peak.

Desalting and Lyophilization: Pool the collected fractions, desalt using a suitable method

(e.g., ethanol precipitation or a desalting column), and then lyophilize to obtain the purified

product.

Quality Control: Determination of Degree of Labeling
(DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to one

oligonucleotide molecule. It is determined spectrophotometrically.

Measure Absorbance: Resuspend the purified, lyophilized Sulfo-Cy5 labeled oligonucleotide

in nuclease-free water. Measure the absorbance of the solution at 260 nm (A₂₆₀) and ~646

nm (A₆₄₆).

Calculate Concentrations:

Concentration of Sulfo-Cy5 (M) = A₆₄₆ / ε_dye (where ε_dye for Sulfo-Cy5 is 271,000

M⁻¹cm⁻¹)

Concentration of Oligonucleotide (M) = (A₂₆₀ - (A₆₄₆ × CF₂₆₀)) / ε_oligo (where CF₂₆₀ is the

correction factor for the dye's absorbance at 260 nm, approximately 0.04 for Sulfo-Cy5,

and ε_oligo is the molar extinction coefficient of the oligonucleotide, which can be

calculated based on its sequence).

Calculate DOL:

DOL = Concentration of Sulfo-Cy5 / Concentration of Oligonucleotide

For a single-labeled oligonucleotide, the ideal DOL is 1.0.
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Fluorescence In Situ Hybridization (FISH) with Sulfo-Cy5
Labeled Probes
This protocol provides a general workflow for performing FISH to detect specific DNA or RNA

sequences in cells or tissues using a Sulfo-Cy5 labeled oligonucleotide probe.

Materials:

Sulfo-Cy5 labeled oligonucleotide probe

Microscope slides with fixed cells or tissue sections

Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

Wash Buffers (e.g., 2x SSC, 0.1x SSC with 0.1% Tween-20)

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Antifade mounting medium

Protocol:

Probe Preparation: Dilute the Sulfo-Cy5 labeled oligonucleotide probe in hybridization buffer

to the desired final concentration (typically 1-5 ng/µL).

Sample Preparation:

Deparaffinize and rehydrate tissue sections if necessary.

Permeabilize cells with a detergent (e.g., Triton X-100) or enzymatic digestion (e.g.,

pepsin).

Denaturation:

Denature the probe solution by heating at 75-80°C for 5-10 minutes, then immediately

place on ice.
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Denature the cellular DNA on the slide by incubating in a denaturation solution (e.g., 70%

formamide in 2x SSC) at 70-75°C for 2-5 minutes, followed by dehydration in an ethanol

series.

Hybridization:

Apply the denatured probe solution to the denatured slide.

Cover with a coverslip and seal to prevent evaporation.

Incubate in a humidified chamber at 37°C overnight.

Washing:

Remove the coverslip and perform a series of stringent washes to remove unbound probe.

A typical wash series includes:

2x SSC at room temperature.

0.1x SSC with 0.1% Tween-20 at a higher temperature (e.g., 55-65°C).

Counterstaining and Mounting:

Counterstain the nuclei with DAPI.

Mount the slide with an antifade mounting medium.

Imaging:

Visualize the Sulfo-Cy5 signal using a fluorescence microscope equipped with appropriate

filters for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm) and DAPI.
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Caption: General workflow for a FISH experiment.

Förster Resonance Energy Transfer (FRET) Assay with
Sulfo-Cy5 Labeled Oligonucleotides
This protocol describes a basic FRET assay to detect the presence of a target nucleic acid

sequence using a pair of oligonucleotide probes, one labeled with a donor fluorophore (e.g.,

Cy3) and the other with an acceptor fluorophore (Sulfo-Cy5).
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Materials:

Donor-labeled oligonucleotide probe (e.g., Cy3-Oligo)

Acceptor-labeled oligonucleotide probe (Sulfo-Cy5-Oligo)

Target nucleic acid sequence

Hybridization buffer (e.g., PBS with MgCl₂)

Fluorometer or plate reader capable of measuring FRET

Protocol:

Probe Design: Design two oligonucleotide probes that bind to adjacent sites on the target

nucleic acid. One probe is labeled at the 5' end with the donor dye (e.g., Cy3), and the other

is labeled at the 3' end with the acceptor dye (Sulfo-Cy5), such that upon hybridization to the

target, the two dyes are in close proximity (1-10 nm).

**Reaction

To cite this document: BenchChem. [Application Notes and Protocols for Sulfo-Cy5
Carboxylic Acid TEA Oligonucleotide Conjugation]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15554903#sulfo-cy5-carboxylic-acid-
tea-oligonucleotide-conjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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